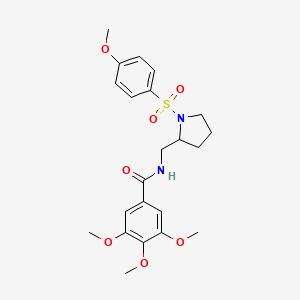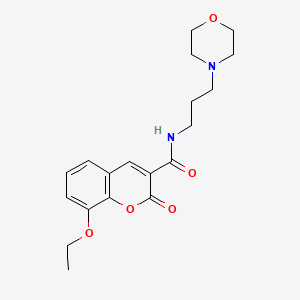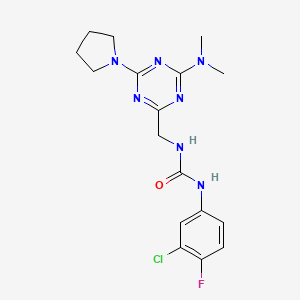![molecular formula C25H18FN3O4 B2788994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877656-69-4](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" is a complex organic molecule with potential applications in various scientific fields. Its structure features a benzofuro[3,2-d]pyrimidin core, which is fused with other functional groups, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" involves multi-step reactions. Typically, it begins with the preparation of the benzofuro[3,2-d]pyrimidin scaffold through cyclization reactions, followed by functionalization at specific positions to introduce the phenyl, dioxo, and fluorobenzyl groups. Reaction conditions often include the use of catalysts like palladium, solvents such as dimethylformamide, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, large-scale production may involve optimization of the reaction parameters to achieve higher efficiency and cost-effectiveness. This includes continuous flow reactions, the use of robust catalytic systems, and solvent recycling to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, leading to the formation of oxides.
Reduction: It can be reduced to remove oxygen groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, affecting its reactivity and application.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as ethanol. Conditions vary depending on the desired reaction, from mild to harsh environments.
Major Products
Oxidation typically yields oxides of the original compound, while reduction might lead to less oxygenated derivatives. Substitution reactions can result in a wide variety of modified structures, each with distinct properties.
Aplicaciones Científicas De Investigación
The compound has diverse applications across multiple fields:
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potentially acts as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific chemical functionalities.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. This interaction can modulate pathways involved in inflammation, cell growth, or other critical biological processes.
Comparación Con Compuestos Similares
Compared to other benzofuro[3,2-d]pyrimidin derivatives, this compound stands out due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. Similar compounds include:
2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin derivatives: These lack the fluorobenzyl group and may show different activity profiles.
Benzofuro[3,2-d]pyrimidin compounds with different substitutions: Each substitution pattern imparts unique chemical and biological properties.
Propiedades
Número CAS |
877656-69-4 |
|---|---|
Fórmula molecular |
C25H18FN3O4 |
Peso molecular |
443.434 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30) |
Clave InChI |
ZXCFNVCRVJIVCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)
![N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
![3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA](/img/structure/B2788926.png)


![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)
![N-[(oxolan-2-yl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2788933.png)
